c-Kit-IN-1 在KIT外显子17/18突变GIST患者中的PFS优势:与舒尼替尼头对头比较
在INTRIGUE III期临床试验的探索性ctDNA分析中,c-Kit-IN-1在携带KIT外显子11 + 17/18突变(仅此突变组合)的GIST患者中,展现了对舒尼替尼的显著疗效优势[1]。具体数据:c-Kit-IN-1组(n=27)中位PFS为14.2个月,舒尼替尼组(n=25)中位PFS为1.5个月,两组ORR分别为44.4% vs 0%[1]。该亚组分析结果已被INSIGHT III期验证性试验采纳作为研究设计依据[2]。
| Evidence Dimension | 中位无进展生存期(PFS) |
|---|---|
| Target Compound Data | 14.2个月(n=27) |
| Comparator Or Baseline | 舒尼替尼: 1.5个月(n=25) |
| Quantified Difference | PFS延长12.7个月(8.5倍),ORR 44.4% vs 0% |
| Conditions | III期临床试验(INTRIGUE)探索性ctDNA分析;晚期GIST患者;KIT外显子11 + 17/18突变;二线治疗(伊马替尼后);c-Kit-IN-1 150 mg QD vs 舒尼替尼 50 mg QD |
Why This Matters
对于靶向KIT外显子17/18突变(伊马替尼常见耐药突变位点)的GIST研究,c-Kit-IN-1相比舒尼替尼具有明确且量化的临床疗效优势,是该突变背景下二线治疗研究的优先选择。
- [1] Bauer S, et al. Ripretinib versus sunitinib in gastrointestinal stromal tumor: ctDNA biomarker analysis of the phase 3 INTRIGUE trial. Nature Medicine, 2024, 30: 498-506. View Source
- [2] Bauer S, George S. INSIGHT: A Phase III Trial of Ripretinib Versus Sunitinib in Patients with Advanced GIST with KIT Exon 11 and Exon 17/18 Mutations Who Were Previously Treated with Imatinib. Ann Surg Oncol, 2025, 32(5): 3065-3067. View Source
